Karatavicinol

Description

Chemical Classification and Nomenclature

Karatavicinol belongs to the sesquiterpene coumarin class, a fusion of a coumarin skeleton with a 15-carbon terpene chain. Key identifiers include:

| Property | Value |

|---|---|

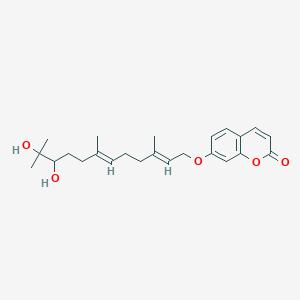

| IUPAC Name | 7-[(2E,6E)-10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |

| Molecular Weight | 400.5 g/mol |

| SMILES | C/C(=CCOc1ccc2c(c1)oc(=O)cc2)/CC/C=C(/CC[C@H](C(O)(C)C)O)C |

| InChIKey | SOTUFGKJQVSOCT-ZCSZAFQUSA-N |

| PubChem CID | 44386968 |

Stereoisomers, such as 10′R-karatavicinol (CID 46882989), exhibit slight structural variations, including differences in hydroxyl group configurations.

Historical Context and Discovery

This compound was first isolated from the resinous exudate of Ferula sinkiangensis during a phytochemical investigation aimed at identifying anti-ulcer agents. Subsequent studies expanded its occurrence to F. assa-foetida and F. turcica, where derivatives like 11′-dehydrothis compound were identified.

| Species | Year of Isolation | Key Derivatives |

|---|---|---|

| F. sinkiangensis | 2013 | This compound A, 10′R-karatavicinol |

| F. turcica | 2023 | 11′-dehydrothis compound |

| F. assa-foetida | 2010 | Umbelliprenin, farnesiferol derivatives |

The compound’s discovery aligns with broader efforts to characterize Ferula species, which are rich in sesquiterpene coumarins.

Taxonomic Significance in Natural Product Chemistry

This compound serves as a chemotaxonomic marker for Ferula species within the Apiaceae family. Its structure reflects biosynthetic pathways unique to this genus, particularly the conjugation of coumarin precursors with linear sesquiterpene chains.

| Feature | Description |

|---|---|

| Biosynthetic Origin | Coumarin core synthesized via polyketide pathways; sesquiterpene chain via terpene synthases |

| Structural Complexity | Linear dodecadienyl side chain with dihydroxy and trimethyl substituents |

This compound’s presence distinguishes Ferula from closely related genera, such as Heracleum or Pastinaca, which lack analogous sesquiterpene coumarins.

Chemotaxonomic Importance within the Apiaceae Family

The Apiaceae family is renowned for producing diverse coumarins, but sesquiterpene coumarins are predominantly restricted to Ferula. This compound exemplifies this specificity, with structural analogs found in F. turcica (e.g., turcicanol A) and F. persica (e.g., mogoltavidin).

| Compound | Species | Structural Distinction |

|---|---|---|

| This compound | F. sinkiangensis | Linear dodecadienyl chain with dihydroxy groups |

| 11′-dehydrothis compound | F. turcica | Dehydrogenation at C11′-C12′ |

| Mogoltavidin | F. persica | Bicyclic sesquiterpene moiety |

This chemotaxonomic uniqueness underscores Ferula’s evolutionary divergence within Apiaceae, driven by specialized secondary metabolism.

Properties

CAS No. |

25374-66-7 |

|---|---|

Molecular Formula |

C24H32O5 |

Molecular Weight |

400.51 |

IUPAC Name |

7-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one |

InChI |

InChI=1S/C24H32O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,22,25,27H,5,7-8,12,15H2,1-4H3/b17-6+,18-14+ |

SMILES |

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Karatavicinol has demonstrated significant anticancer potential across various studies. Its mechanisms of action include inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Mechanisms of Action :

Case Study: Gastric Cancer

A study assessed the effects of this compound on gastric cancer cell lines (AGS and SGC7901). The results indicated:

- IC50 Values :

- AGS cells: 16.15 µM

- SGC7901 cells: 18.89 µM

- Mechanism : Increased apoptosis via upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2) leading to mitochondrial dysfunction .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism :

Case Study: Inflammatory Models

In an experimental model using carrageenan-induced paw edema in rats:

- Results : this compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

- Mechanism :

Case Study: Neuroinflammation

In vitro studies showed that this compound reduced neuroinflammation markers in microglial cells:

Toxicological Assessments

Safety evaluations are critical in understanding the therapeutic window of this compound.

- Acute Toxicity Studies :

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Change (%) | 0.5 ± 0.1 | 0.3 ± 0.1 |

| ALT (IU/L) | 28.2 ± 1.36 | 27.82 ± 3.06 |

| AST (IU/L) | 175.40 ± 30.74 | 193.63 ± 23.73 |

Comparison with Similar Compounds

Structural Insights :

- This compound’s extended hydroxylated sesquiterpene chain enhances hydrophobic interactions with protein targets, while Marmin’s shorter chain improves solubility .

Pharmacological and Binding Properties

Table 1: Comparative Binding and Pharmacokinetic Profiles

Key Findings :

- Binding Affinity: this compound exhibits the strongest binding energy (-9.4 kcal/mol) among analogs, attributed to its hydroxylated chain forming hydrogen bonds with LmTR residues (e.g., Asp327 ).

- Stability: Despite favorable binding, this compound shows higher root mean square fluctuation (RMSF) at residue 80, indicating moderate complex stability compared to Marmin .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles (IC₅₀, μM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | |

|---|---|---|---|---|---|

| This compound | 34.4 | >50 | >50 | >50 | |

| Farnesiferol A | 35.7 | >50 | >50 | 45.3 | |

| Marmin | Not reported | Not reported | Not reported | Not reported | — |

Insights :

- This compound demonstrates selective cytotoxicity against breast cancer cells (MCF-7), unlike Farnesiferol A, which shows broader activity .

- Marmin’s cytotoxicity data are lacking, emphasizing the need for further experimental validation .

Antileishmanial Potential

- This compound: Predicted as active (Pa > 0.5) against L.

- Colladonin : Highest predicted activity (Pa = 0.768) due to strong hydrogen bonding with LmTR residues (Tyr198, Arg331) .

- Marmin : Combines high binding energy (-109.114 kJ/mol) and low polar solvation energy, suggesting optimal solubility and target engagement .

Preparation Methods

Botanical Sources

Karatavicinol is predominantly extracted from the resin of Ferula species, notably Ferula assa-foetida and Ferula sinkiangensis. These plants are native to Central Asia and the Middle East, with their resins harvested post-incision of mature roots. The resin is typically shade-dried and sliced into fine particles to enhance solvent penetration during extraction.

Material Authentication

Authentic specimens are verified taxonomically, often through collaboration with botanical institutes. For instance, Ferula sinkiangensis resin used in anti-ulcer studies was certified for species integrity prior to extraction.

Extraction Protocols

Solvent Selection

Methanol is the preferred solvent for initial extraction due to its efficacy in dissolving sesquiterpene coumarins. Patent WO2002030438A1 specifies refluxing dried resin with 100% methanol at 40–80°C for 1–5 hours. Alternatives like ethanol or chloroform are less common but noted in specific protocols.

Table 1: Solvent Systems for this compound Extraction

Reflux Extraction

The methanol-resin mixture undergoes reflux to maximize compound solubility. Post-extraction, the mixture is filtered and concentrated under reduced pressure (40–50°C) to obtain a crude alcoholic extract.

Fractionation and Isolation

Solvent Partitioning

The crude extract is partitioned using dichloromethane (DCM) or chloroform to isolate non-polar constituents. For example, DCM fractionation of Ferula sinkiangensis resin yielded a sesquiterpene-rich layer, which was subsequently dried and redissolved for chromatography.

Silica Gel Chromatography

Primary fractionation employs silica gel (70–230 mesh) columns with gradient elution. A representative protocol from US8815949B2 details:

Table 2: Chromatographic Conditions for this compound Isolation

Preparative Thin-Layer Chromatography (TLC)

Subfractions from column chromatography are further purified via TLC. For instance, subfraction 3-6 (602.06 mg) was resolved on silica TLC plates (CHCl₃ mobile phase) to isolate this compound (1.9 mg).

Purification and Crystallization

Solid-Phase Extraction (SPE)

SPE with C18 cartridges (e.g., DSC-18, 60 mL) using methanol-water (80:20) effectively removes hydrophilic impurities. This step yielded vanillin (23.5 mg) alongside this compound in one protocol.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with ODS columns. For example:

-

Column : ODS Thermo® (10 × 250 mm)

-

Mobile phase : MeOH-H₂O (78:22)

-

Flow rate : 3.0 mL/min

Structural Elucidation

Spectroscopic Analysis

This compound’s structure (C₂₄H₃₂O₅) is confirmed via:

Table 3: Key Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (500 MHz) | δ 6.25 (1H, d, J=9.5 Hz, H-3), δ 5.34 (1H, t, J=7.0 Hz, H-7) | |

| ¹³C NMR (125 MHz) | δ 161.2 (C-2), δ 113.5 (C-3), δ 35.8 (C-15) | |

| HRMS | 401.2231 (C₂₄H₃₂O₅, Δ +0.3 ppm) |

Yield Optimization and Challenges

Yield Variability

Reported yields range from 0.002% to 0.015% of dry resin weight, influenced by plant age and extraction efficiency.

Q & A

Q. How is Karatavicinol structurally characterized, and what spectroscopic methods are essential for confirming its identity?

this compound, a sesquiterpene coumarin, is identified using a combination of 1D- and 2D-NMR spectroscopy (e.g., H, C, HSQC, HMBC) and high-resolution mass spectrometry (HRES-IMS). Key spectral features include coupling patterns for the coumarin core and sesquiterpene side chain. For example, H-NMR signals for the prenyl or geranyl groups in the sesquiterpene moiety (δ 1.6–2.1 ppm) and aromatic protons in the coumarin ring (δ 6.2–7.8 ppm) are critical. Cross-peaks in HMBC spectra between carbonyl carbons and adjacent protons further confirm connectivity .

Q. What are the standard protocols for isolating this compound from plant sources like H. triquetra?

Isolation involves solvent extraction (e.g., dichloromethane or ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Fractionation is guided by TLC and HPLC-UV analysis targeting sesquiterpene coumarins. Final purification may require preparative HPLC with C18 columns. Purity is validated via melting point analysis and HPLC-DAD/MS, ensuring ≥95% purity for biological assays .

Q. How should researchers address discrepancies in reported NMR data for this compound across studies?

Discrepancies may arise from solvent effects, impurities, or stereochemical variations. To resolve this, compare spectral data with structurally related compounds (e.g., umbelliprenin, colladonin) and validate using computational NMR tools (e.g., ACD/Labs or MestReNova). Cross-reference with isolated analogs and ensure experimental conditions (e.g., solvent, temperature) match cited literature .

Q. What criteria determine the selection of plant material for this compound extraction?

Prioritize plant species within the Heracleum or Ferula genera, which are rich in sesquiterpene coumarins. Validate species identity via taxonomic keys or DNA barcoding. Collect roots or seeds, as these tissues often accumulate higher concentrations. Document geographical origin, harvest time, and storage conditions to ensure reproducibility .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Standardize assay protocols: Use a reference compound (e.g., galanthamine for acetylcholinesterase inhibition) and include positive/negative controls. Report IC values with 95% confidence intervals and triplicate measurements. Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT or resazurin-based methods) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzyme inhibition?

Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive). Use molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with target enzymes (e.g., acetylcholinesterase). Validate via site-directed mutagenesis of predicted binding residues. Include isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How should contradictory results in this compound’s bioactivity across cell lines be analyzed?

Apply contradiction analysis frameworks: (1) Identify principal contradictions (e.g., cell line-specific metabolic pathways vs. compound stability) and secondary factors (e.g., assay sensitivity). (2) Use factorial ANOVA to isolate variables (e.g., culture conditions, compound solubility). (3) Validate hypotheses via knock-out/knock-in models or transcriptomic profiling .

Q. What strategies resolve over-constraining in synthetic pathways for this compound derivatives?

Apply constraint-based random simulation (CBS) to optimize reaction conditions. For example, use a constraint solver (e.g., CPLEX) to balance competing parameters (temperature, catalyst load, solvent polarity). Iteratively relax constraints (e.g., yield thresholds) and validate via DoE (Design of Experiments) to identify Pareto-optimal conditions .

Q. How can researchers integrate contradictory spectral data from this compound analogs into structural databases?

Curate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate discrepancies with metadata (e.g., solvent, instrument type). Use cheminformatics tools (e.g., KNIME, RDKit) to cluster analogs by spectral similarity and flag outliers for re-evaluation. Publish raw spectra in repositories like Zenodo or ChemSpider .

Q. What methodologies validate the ecological role of this compound in plant-environment interactions?

Conduct field studies with H. triquetra mutants lacking this compound biosynthesis (e.g., CRISPR-Cas9 knockouts). Compare herbivory rates, pathogen resistance, and pollinator attraction with wild-type plants. Use metabolomic profiling (LC-MS/MS) to correlate this compound levels with ecological outcomes. Apply generalized linear mixed models (GLMMs) to account for environmental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.